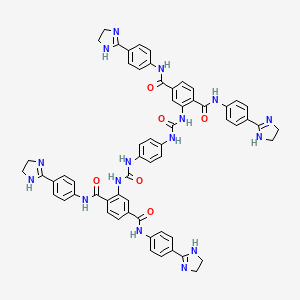
N,N-(1,4-Phenylenebis(N'-(2,5-bis((4-(4,5-dihydro-1H-imidazol-2-yl)phenyl)amino)carbonyl)phenyl)-urea
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N,N-(1,4-Phenylenebis(N’-(2,5-bis((4-(4,5-dihydro-1H-imidazol-2-yl)phenyl)amino)carbonyl)phenyl)-urea) is a complex organic compound that features a unique structure incorporating multiple functional groups
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of N,N-(1,4-Phenylenebis(N’-(2,5-bis((4-(4,5-dihydro-1H-imidazol-2-yl)phenyl)amino)carbonyl)phenyl)-urea) typically involves multi-step organic reactions. The process begins with the preparation of key intermediates, such as 2-amino-1,4-phenylenediamine and 4-(4,5-dihydro-1H-imidazol-2-yl)aniline. These intermediates undergo coupling reactions, often facilitated by catalysts and specific reaction conditions, to form the final compound .
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as recrystallization and purification to isolate the desired product from by-products and impurities .
Análisis De Reacciones Químicas
Types of Reactions
N,N-(1,4-Phenylenebis(N’-(2,5-bis((4-(4,5-dihydro-1H-imidazol-2-yl)phenyl)amino)carbonyl)phenyl)-urea) can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form oxidized derivatives.
Reduction: Reduction reactions can convert the compound into reduced forms with different functional groups.
Substitution: The compound can participate in substitution reactions where functional groups are replaced by other groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various catalysts to facilitate substitution reactions. Reaction conditions may vary depending on the desired product, including temperature, solvent, and reaction time .
Major Products
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield oxidized derivatives with additional oxygen-containing functional groups, while reduction may produce simpler amine derivatives .
Aplicaciones Científicas De Investigación
N,N-(1,4-Phenylenebis(N’-(2,5-bis((4-(4,5-dihydro-1H-imidazol-2-yl)phenyl)amino)carbonyl)phenyl)-urea) has a wide range of applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored for its therapeutic potential in treating various diseases.
Industry: Utilized in the development of advanced materials and chemical processes.
Mecanismo De Acción
The mechanism of action of N,N-(1,4-Phenylenebis(N’-(2,5-bis((4-(4,5-dihydro-1H-imidazol-2-yl)phenyl)amino)carbonyl)phenyl)-urea) involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets can vary depending on the specific application and context .
Comparación Con Compuestos Similares
Similar Compounds
Similar compounds include other urea derivatives and phenylene-based compounds with different functional groups. Examples include:
- N,N’-bis(phenylcarbamoyl)phenylenediamine
- N,N’-bis(4-imidazolylphenyl)urea
Uniqueness
N,N-(1,4-Phenylenebis(N’-(2,5-bis((4-(4,5-dihydro-1H-imidazol-2-yl)phenyl)amino)carbonyl)phenyl)-urea) is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications .
Propiedades
Número CAS |
5548-83-4 |
|---|---|
Fórmula molecular |
C60H54N16O6 |
Peso molecular |
1095.2 g/mol |
Nombre IUPAC |
2-[[4-[[2,5-bis[[4-(4,5-dihydro-1H-imidazol-2-yl)phenyl]carbamoyl]phenyl]carbamoylamino]phenyl]carbamoylamino]-1-N,4-N-bis[4-(4,5-dihydro-1H-imidazol-2-yl)phenyl]benzene-1,4-dicarboxamide |
InChI |
InChI=1S/C60H54N16O6/c77-55(69-41-11-1-35(2-12-41)51-61-25-26-62-51)39-9-23-47(57(79)71-43-15-5-37(6-16-43)53-65-29-30-66-53)49(33-39)75-59(81)73-45-19-21-46(22-20-45)74-60(82)76-50-34-40(56(78)70-42-13-3-36(4-14-42)52-63-27-28-64-52)10-24-48(50)58(80)72-44-17-7-38(8-18-44)54-67-31-32-68-54/h1-24,33-34H,25-32H2,(H,61,62)(H,63,64)(H,65,66)(H,67,68)(H,69,77)(H,70,78)(H,71,79)(H,72,80)(H2,73,75,81)(H2,74,76,82) |
Clave InChI |
QWHWVPDVXXRGCW-UHFFFAOYSA-N |
SMILES canónico |
C1CN=C(N1)C2=CC=C(C=C2)NC(=O)C3=CC(=C(C=C3)C(=O)NC4=CC=C(C=C4)C5=NCCN5)NC(=O)NC6=CC=C(C=C6)NC(=O)NC7=C(C=CC(=C7)C(=O)NC8=CC=C(C=C8)C9=NCCN9)C(=O)NC1=CC=C(C=C1)C1=NCCN1 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



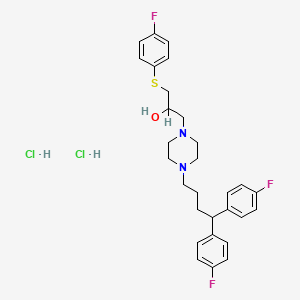
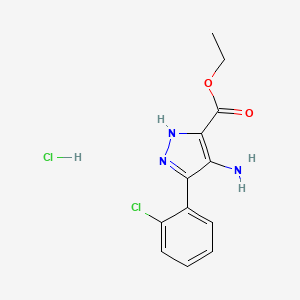
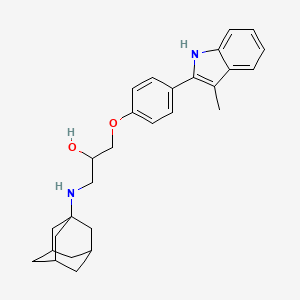
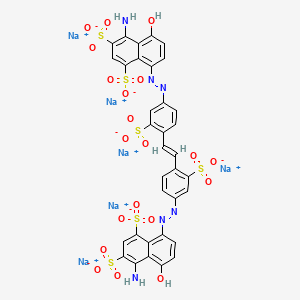

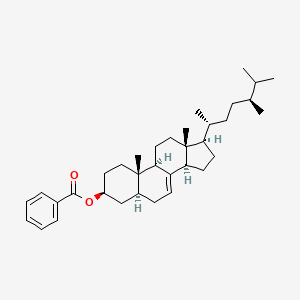
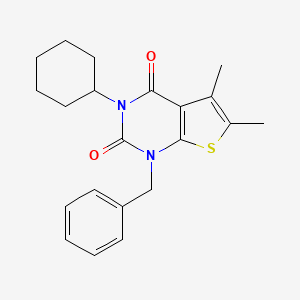

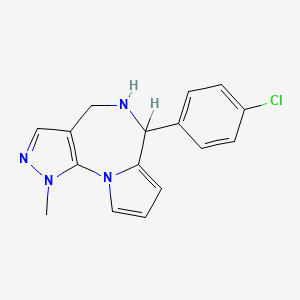
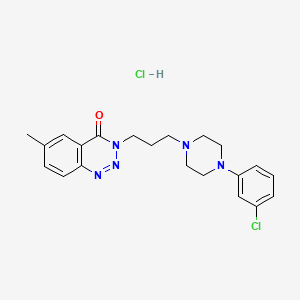

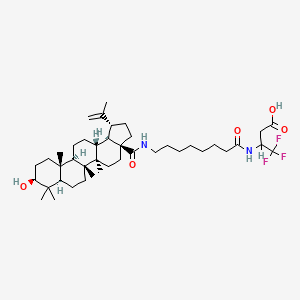
![N-[1-Cyano-2-(4-hydroxyphenyl)-1-methylethyl]acetamide](/img/structure/B15191780.png)
